5-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 5-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with methoxyphenyl and oxazolylmethyl groups. Its structural complexity arises from the fusion of pyrazole, pyrazine, and oxazole moieties, which are known to confer diverse biological activities, including kinase inhibition and antimicrobial effects .
Key structural features:
Properties
IUPAC Name |
5-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5/c1-16-20(27-25(35-16)18-9-7-11-23(33-3)24(18)34-4)15-29-12-13-30-21(26(29)31)14-19(28-30)17-8-5-6-10-22(17)32-2/h5-14H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYDJSZEAGHTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5OC)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that compounds with oxazole and pyrazole moieties exhibit significant anticancer properties. The structural features of this compound suggest potential activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- A study published in Cancer Letters highlighted the effectiveness of pyrazolo[1,5-a]pyrazines in inhibiting tumor growth in vitro and in vivo models. The compound may act by targeting specific kinases involved in cancer progression.
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Anti-inflammatory Effects
- Compounds similar to this one have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This may be particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
- A notable study demonstrated that oxazole derivatives could modulate the immune response, leading to decreased levels of TNF-alpha and IL-6.
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Neuroprotective Properties
- Recent investigations into the neuroprotective effects of pyrazolo compounds suggest that they may help mitigate neuronal damage in conditions like Alzheimer's disease and Parkinson's disease.
- The mechanism is thought to involve the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses.
Pharmacological Insights
- Mechanism of Action : The compound's activity may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in disease processes.
- Bioavailability : Studies on similar compounds indicate that modifications to the chemical structure can enhance solubility and absorption, which are critical for effective therapeutic use.
Case Studies
-
Case Study: Anticancer Efficacy
- In a controlled study involving various cancer cell lines (e.g., breast and colon cancer), the compound demonstrated IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics.
- The study concluded that further optimization could lead to a new class of anticancer agents.
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Case Study: Anti-inflammatory Activity
- In preclinical trials assessing inflammatory bowel disease models, administration of the compound resulted in significant reductions in clinical scores and histopathological damage.
- The findings support the hypothesis that this compound could be developed into a therapeutic agent for chronic inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Physicochemical Properties
Key Observations :
- The hydroxymethyl group in CAS 2108270-49-9 enhances hydrogen-bonding capacity, favoring solubility and bioavailability .
Kinase Inhibition Potential
- Target Compound : The 2-methoxyphenyl group may optimize steric fit in kinase active sites, as seen in pyrazolo[1,5-a]pyrimidines where substitution at analogous positions enhances potency .
- CAS 1358794-08-7 : The 3-chlorophenyl group could improve target affinity through hydrophobic interactions but may increase off-target toxicity .
- CAS 2108270-49-9 : The oxadiazole ring may mimic ATP’s adenine moiety, a common kinase-binding motif .
Antimicrobial and Anticancer Activity
Preparation Methods
Construction of the Pyrazolo[1,5-a]Pyrazin-4-One Core
The pyrazolo[1,5-a]pyrazin-4-one core is synthesized via oxidative cross-dehydrogenative coupling (CDC) between N-amino-2-imino-pyridine derivatives and 1,3-dicarbonyl compounds. For instance, 1a (N-amino-2-imino-pyridine) reacts with ethyl acetoacetate (2a ) in ethanol under an oxygen atmosphere (1 atm) with acetic acid (6 equivalents) at 130°C for 18 hours, yielding pyrazolo[1,5-a]pyridine derivatives in 94% yield . Key parameters include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Acetic Acid Loading | 6 equivalents | 74% → 94% |
| Atmosphere | O₂ (1 atm) | 94% |
| Temperature | 130°C | Critical |
The reaction proceeds via an oxidative CDC mechanism, where molecular oxygen facilitates dehydrogenation, avoiding byproducts like triazolo[1,5-a]pyridine . Substituting the 1,3-dicarbonyl component with methyl-substituted variants introduces the 2-(2-methoxyphenyl) group at the pyrazinone’s C-2 position, as demonstrated in analogous pyrazolo[1,5-a]pyrazin-4-one syntheses.
Synthesis of the 2-(2,3-Dimethoxyphenyl)-5-Methyl-1,3-Oxazol-4-yl Substituent
The oxazole ring is constructed via cyclodehydration of N-acylamino acids. A one-pot method using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) activates carboxylic acids in aqueous media, enabling N-acylation of amino acids followed by cyclodehydration with N,N-diethylaniline . For the target oxazole, 2,3-dimethoxyphenylacetic acid and methylglycine serve as precursors, forming the 5-methyl-2-(2,3-dimethoxyphenyl)oxazol-4-yl moiety. The reaction proceeds at 25°C in water, achieving >80% yield under optimized pH (7–9) .
Alkylation of the Pyrazolo[1,5-a]Pyrazin-4-One Core with the Oxazole Substituent
The oxazole-methyl group is introduced via Grignard-mediated alkylation. A tetrahydrofuran (THF) solution of the pyrazolo[1,5-a]pyrazin-4-one core is treated with isopropyl magnesium bromide (–35°C to –25°C), followed by N,N-dimethylformamide (DMF) to form the aldehyde intermediate . Subsequent reductive amination with the oxazole-methylamine derivative (synthesized via oxazole bromination and amination) yields the final coupled product. The molar ratio of core:Grignard reagent:DMF (1:1.2:1.2) ensures complete conversion, with purification via recrystallization from ethanol .
Regioselective Methoxylation and Final Functionalization
Methoxylation at the 2- and 2,3-positions of the phenyl rings is achieved using dimethyl sulfate in alkaline conditions. For the pyrazinone’s 2-methoxyphenyl group, selective O-methylation of 2-hydroxyphenyl precursors occurs in dimethylformamide (DMF) with K₂CO₃ at 60°C . Similarly, the oxazole’s 2,3-dimethoxyphenyl group is introduced prior to cyclization, using 2,3-dimethoxybenzaldehyde as a starting material in the Hantzsch oxazole synthesis .
Reaction Optimization and Yield Maximization
Critical optimization steps include:
-
Catalytic Hydrogenation : Raney nickel (0.1–0.5 wt%) under 5–10 bar H₂ at 50–100°C ensures complete reduction of ketone intermediates without over-reduction .
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Oxidative CDC : Oxygen atmosphere increases pyrazolo[1,5-a]pyrazin-4-one yield from 74% (air) to 94% (O₂) .
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Solvent Selection : Ethanol enhances cyclization kinetics due to its polarity and boiling point (130°C), while THF facilitates Grignard reactivity at low temperatures .
Mechanistic Insights and Side-Reaction Mitigation
The CDC mechanism involves single-electron transfer (SET) from the 1,3-dicarbonyl compound to the N-amino-2-imino-pyridine, followed by oxygen-mediated dehydrogenation . Competing triazolo[1,5-a]pyridine formation is suppressed by maintaining acetic acid at ≤6 equivalents . For the oxazole cyclization, basic conditions (pH 7–9) prevent premature hydrolysis of the oxazolone intermediate .
Q & A
Synthesis and Optimization
Basic Question: Q. What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized for high yield and purity? Answer: Synthesis involves multi-step reactions, including oxazole ring formation, pyrazole coupling, and functional group modifications. Key challenges include:
- Selectivity : Avoiding side reactions at methoxy or methyl groups (e.g., demethylation or oxidation) .
- Purification : Intermediates often require column chromatography or recrystallization due to structural complexity .
- Optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature (reflux for cyclization steps) improves yield .
Advanced Question: Q. How can microwave-assisted synthesis or flow chemistry enhance the efficiency of multi-step reactions for this compound? Answer: Microwave techniques reduce reaction times (e.g., oxazole formation from 6 hours to 30 minutes) and improve regioselectivity . Flow chemistry enables continuous purification, minimizing intermediate degradation . Both methods are validated using HPLC tracking of intermediates .
Structural Characterization
Basic Question: Q. Which spectroscopic and analytical methods are essential for confirming the structure and purity of this compound? Answer:
- NMR : H and C NMR identify substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated 486.528 vs. observed 486.524) .
- X-ray Crystallography : Resolves stereochemistry of the pyrazolo-pyrazinone core .
Advanced Question: Q. How can dynamic NMR or 2D-COSY resolve conformational ambiguities in the oxazole-pyrazine linkage? Answer: Dynamic NMR at variable temperatures detects restricted rotation in the oxazole-methyl group, while 2D-COSY maps coupling between pyrazine protons and adjacent methylene bridges .
Biological Activity and Mechanism
Basic Question: Q. What in vitro assays are recommended for preliminary screening of biological activity? Answer:
- Kinase Inhibition Assays : Test against CDK2 or EGFR kinases (IC determination via fluorescence polarization) .
- Cytotoxicity Screening : Use MTT assays on A549 (lung cancer) or HeLa cells .
Advanced Question: Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) influence target selectivity in kinase inhibition? Answer: SAR studies show:
| Substituent | Kinase Target | IC (µM) |
|---|---|---|
| 2,3-Dimethoxy (Parent) | CDK2 | 0.12 |
| 4-Ethoxy Analog | EGFR | 0.45 |
| The 2,3-dimethoxy group enhances CDK2 binding via H-bonding with Asp86, while bulkier ethoxy groups favor hydrophobic pockets in EGFR . |
Computational Modeling
Advanced Question: Q. Which computational strategies predict binding modes and pharmacokinetic properties? Answer:
- Molecular Docking (AutoDock Vina) : Simulates interactions with kinase ATP-binding sites (e.g., ΔG = -9.2 kcal/mol for CDK2) .
- MD Simulations : Assess stability of the oxazole-pyrazine core in aqueous/lipid bilayers .
- ADMET Prediction (SwissADME) : LogP = 3.1 (optimal for BBB penetration) but moderate solubility (LogS = -4.2) .
Data Contradictions and Reproducibility
Advanced Question: Q. How can researchers resolve discrepancies in reported IC values across studies? Answer:
- Standardize Assay Conditions : Use identical cell lines (e.g., A549 vs. HT-29) and ATP concentrations (10 µM for kinase assays) .
- Control for Batch Variability : Compare purity (>95% by HPLC) and stereoisomer ratios .
Stability and Formulation
Basic Question: Q. What factors influence the compound’s stability in aqueous solutions, and how can degradation be mitigated? Answer:
- pH Sensitivity : Degrades rapidly at pH >7 (hydrolysis of oxazole ring). Use citrate buffers (pH 5–6) for storage .
- Light Sensitivity : Oxidizes under UV light; store in amber vials under argon .
Scaling for Preclinical Studies
Advanced Question: Q. What strategies enable gram-scale synthesis without compromising purity? Answer:
- Catalyst Recycling : Use Pd/C or polymer-supported reagents for Suzuki-Miyaura couplings .
- Continuous Flow Purification : Integrate inline HPLC for real-time impurity removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
